

An In-depth Technical Guide to the Structural Analysis of N6-Threonylcarbamoyladenosine (t6A)

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Compound of Interest

Compound Name: N6-Threonylcarbamoyladenosine

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Abstract

N6-Threonylcarbamoyladenosine (t6A) is a universally conserved and essential modified nucleoside found in transfer RNA (tRNA) at position 37, adjacent to the anticodon. This hypermodification is critical for maintaining translational fidelity and efficiency, particularly for codons beginning with adenosine. Its complex structure and vital biological role make it a significant subject of study in molecular biology and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the structural analysis of t6A, detailing its chemical architecture, the experimental methodologies used for its characterization, and its biosynthetic pathway.

Introduction

N6-Threonylcarbamoyladenosine is a post-transcriptional modification found in tRNAs across all three domains of life: bacteria, archaea, and eukarya.[1][2] Its fundamental structure consists of an L-threonine amino acid linked to the N6 position of adenosine through a carbamoyl bridge.[3] This modification is crucial for the proper functioning of the ribosome during protein synthesis, where it helps to stabilize the codon-anticodon interaction, thereby preventing frameshifting and ensuring the accurate translation of genetic information.[1][4] The biosynthesis of t6A is a complex enzymatic process, and its absence can lead to severe growth

defects.[2] Understanding the precise three-dimensional structure of t6A and its derivatives is paramount for elucidating its mechanism of action and for the rational design of molecules that could modulate its function.

Structural Elucidation of N6-Threonylcarbamoyladenosine and Its Derivatives

The structural characterization of t6A and its naturally occurring derivatives, such as cyclic t6A (ct6A), N6-methyl-N6-threonylcarbamoyladenosine (m6t6A), and 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), has been accomplished through a combination of high-resolution analytical techniques.

Chemical Structure

The core structure of t6A is composed of an adenosine nucleoside modified at the exocyclic N6 amino group with a threonylcarbamoyl moiety. The IUPAC name for t6A is (2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid.[5]

X-ray Crystallography

X-ray crystallography has been instrumental in determining the three-dimensional structure of t6A derivatives. While a crystal structure for unmodified t6A is not readily available, the crystal structure of its cyclic form, ct6A, has been solved. This analysis revealed that ct6A exists as a hydantoin isoform, with a notable twisted arrangement between the hydantoin and adenine rings.[6] This twisted conformation is thought to be more stable than a planar arrangement due to the repulsion between the carbonyl oxygens of the hydantoin ring and the N1 and N7 atoms of the adenine base.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a key technique for the structural analysis of t6A and its biosynthetic precursors in solution.[1] It has been used to characterize the intermediate in t6A biosynthesis, L-threonylcarbamoyl-AMP (TC-AMP).[6] NMR studies can provide detailed information about the conformation of the ribose sugar, the orientation of the threonylcarbamoyl group, and the overall molecular dynamics. Time-resolved NMR has also been employed to

monitor the enzymatic introduction of modifications into tRNA, providing insights into the maturation process.^{[4][7]}

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of t6A and its derivatives in biological samples.^[8] Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly used to analyze digested tRNA to identify the full spectrum of modified nucleosides.^[5] High-resolution mass spectrometry can confirm the elemental composition of the molecules, and tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the specific modification, allowing for unambiguous identification. For instance, the protonated form of m6t6A has an expected molecular weight of 427, which can be confirmed by mass spectroscopy.^[8]

Quantitative Data

Precise quantitative data from structural studies are essential for a detailed understanding of the molecule's properties. Below are tables summarizing key physicochemical and mass spectrometry data for t6A.

Property	Value	Reference
Molecular Formula	C15H20N6O8	^{[5][9]}
Molecular Weight	412.35 g/mol	^[9]
IUPAC Name	(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid	^[5]
InChIKey	UNUYMBPXEFLNW-DWVDDHQFSA-N	^[5]

Table 1: Physicochemical Properties of N6-Threonylcarbamoyladenine.

Parameter	Value	Description	Reference
Precursor m/z	413.1415	Mass-to-charge ratio of the protonated molecule [M+H] ⁺	[5]
Fragmentation Ions (m/z)	281.0987, 162.0404, 282.1017, 120.0655, 268.1037	Characteristic product ions from Collision-Induced Dissociation (CID)	[5]

Table 2: Mass Spectrometry Data for N6-Threonylcarbamoyladenosine.

Note: A detailed table of crystallographic bond lengths and angles for **N6-Threonylcarbamoyladenosine** is not readily available in the public domain. Such data would typically be found in the supporting information of a primary research article reporting the crystal structure.

Experimental Protocols

The following sections provide generalized protocols for the key experimental techniques used in the structural analysis of t6A.

Protocol for Mass Spectrometry Analysis of t6A in tRNA

This protocol outlines the general steps for identifying t6A in a tRNA sample using LC-MS/MS.

- **tRNA Isolation:** Isolate total tRNA from the biological source of interest using standard RNA extraction methods (e.g., phenol-chloroform extraction followed by ethanol precipitation).
- **tRNA Purification:** Purify the tRNA from other RNA species. This can be achieved by size-exclusion chromatography or polyacrylamide gel electrophoresis.
- **Enzymatic Digestion:**

- To 1-5 µg of purified tRNA, add nuclease P1 (to digest the RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to remove the 5'-phosphate).
- Incubate the reaction at 37°C for 2-4 hours.[\[10\]](#)
- Sample Cleanup: Remove the enzymes from the digested nucleoside mixture. This is typically done using a molecular weight cutoff filter (e.g., 10 kDa cutoff).[\[11\]](#)
- LC-MS/MS Analysis:
 - Inject the cleaned nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer.
 - Separate the nucleosides using a reversed-phase C18 column with a gradient of an appropriate mobile phase (e.g., water with formic acid and acetonitrile with formic acid).
 - Perform mass spectrometry in positive ion mode, monitoring for the specific precursor ion of t6A ($[M+H]^+$ at m/z 413.14) and its characteristic fragmentation ions.
 - Identification is confirmed by matching the retention time and fragmentation pattern to a known standard of t6A.

Protocol for NMR Spectroscopic Analysis of Modified Nucleosides

This protocol describes a general approach for preparing a sample of a modified nucleoside like t6A for NMR analysis.

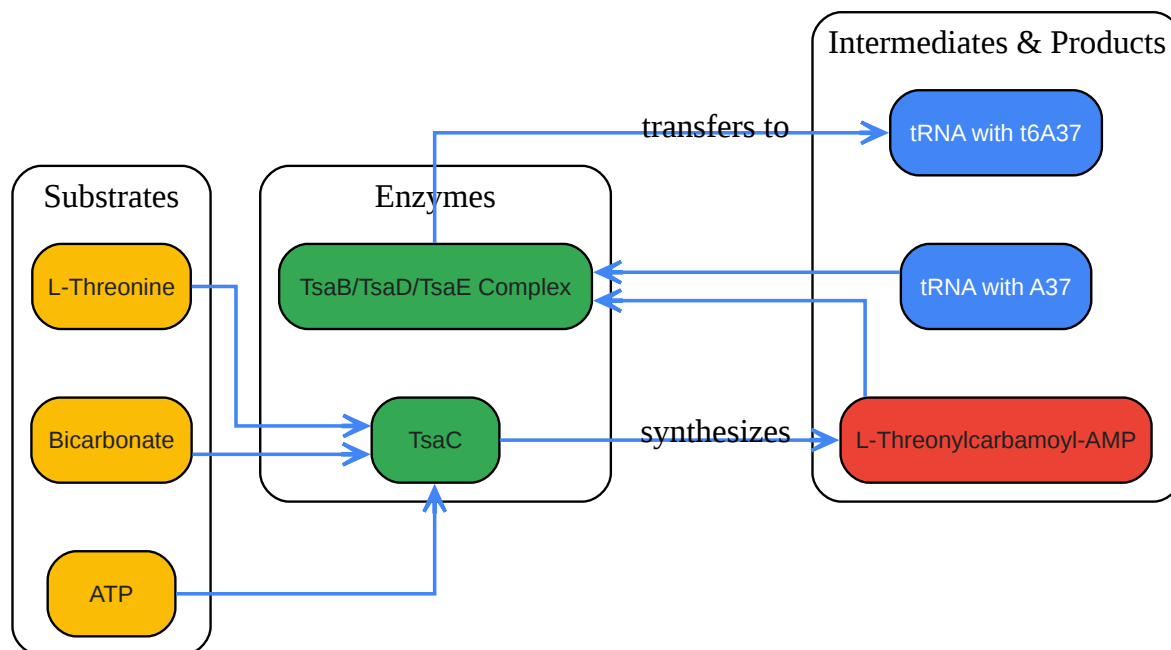
- Sample Preparation:
 - Obtain a purified sample of the t6A nucleoside, either through chemical synthesis or by enzymatic digestion of a large quantity of tRNA followed by HPLC purification.
 - Dissolve the purified nucleoside in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration suitable for NMR (typically in the millimolar range).
- NMR Data Acquisition:

- Acquire a suite of NMR experiments to fully characterize the structure. This will typically include:
 - 1D ^1H NMR to observe the proton signals.
 - 2D correlation experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within the ribose and threonine moieties.
 - 2D heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign the ^{13}C and ^{15}N signals and to establish long-range connectivities.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which provides information on the 3D conformation.
- Data Analysis:
 - Process and analyze the NMR spectra to assign all proton, carbon, and nitrogen chemical shifts.
 - Use the coupling constants and NOE data to determine the conformation of the ribose ring and the glycosidic bond, as well as the relative orientation of the threonylcarbamoyl group.

Signaling Pathways and Logical Relationships

Biosynthesis of N6-Threonylcarbamoyladenosine

The biosynthesis of t6A is a multi-step enzymatic process. In bacteria, it is known to require four key proteins: TsaC, TsaD, TsaB, and TsaE.^{[1][2]} The pathway begins with the synthesis of the intermediate L-threonylcarbamoyl-AMP (TC-AMP) from L-threonine, bicarbonate, and ATP, a reaction catalyzed by TsaC.^[6] This activated intermediate is then transferred to the N6 position of adenosine at position 37 of the tRNA by the action of the TsaBDE complex.^[2]

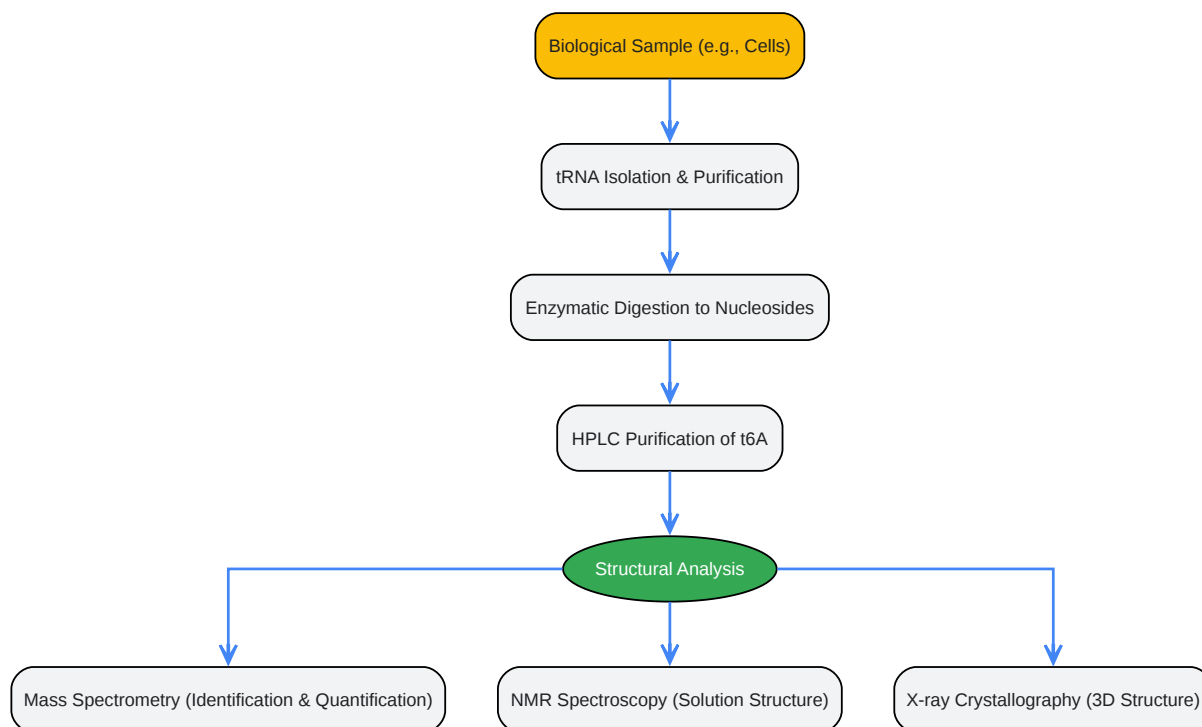


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Caption: The bacterial biosynthetic pathway of **N6-Threonylcarbamoyladenine** (t6A).

Experimental Workflow for Structural Analysis

The structural elucidation of t6A from a biological sample follows a logical workflow, beginning with the isolation of the biomolecule and proceeding through various analytical techniques to determine its structure.



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Caption: A generalized experimental workflow for the structural analysis of t6A.

Conclusion

The structural analysis of **N6-Threonylcarbamoyladenosine** has revealed a complex and elegant molecular architecture that is fundamental to its role in ensuring the fidelity of protein synthesis. The application of advanced analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry has been crucial in deciphering the structure of t6A and its derivatives. A thorough understanding of its structure and biosynthesis provides a solid foundation for further research into its biological functions and opens avenues for the development of novel therapeutic agents that target tRNA modification pathways. The detailed

methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of molecular biology, biochemistry, and drug discovery.

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